2-(3,5-Dimethoxyphenyl)thiazolidine

Epigenetics LSD1/KDM1A Cancer Research

2-(3,5-Dimethoxyphenyl)thiazolidine (CAS 1170919-17-1) is a heterocyclic organic compound belonging to the thiazolidine family, characterized by a five-membered thiazolidine ring containing sulfur and nitrogen atoms, and substituted with a 3,5-dimethoxyphenyl group. Its molecular formula is C₁₁H₁₅NO₂S with a molecular weight of 225.31 g/mol.

Molecular Formula C11H15NO2S
Molecular Weight 225.31 g/mol
CAS No. 1170919-17-1
Cat. No. B1462189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-Dimethoxyphenyl)thiazolidine
CAS1170919-17-1
Molecular FormulaC11H15NO2S
Molecular Weight225.31 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)C2NCCS2)OC
InChIInChI=1S/C11H15NO2S/c1-13-9-5-8(6-10(7-9)14-2)11-12-3-4-15-11/h5-7,11-12H,3-4H2,1-2H3
InChIKeySWDFKTPJWKUBOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3,5-Dimethoxyphenyl)thiazolidine (CAS 1170919-17-1): Compound Class and Baseline Characterization for Research Procurement


2-(3,5-Dimethoxyphenyl)thiazolidine (CAS 1170919-17-1) is a heterocyclic organic compound belonging to the thiazolidine family, characterized by a five-membered thiazolidine ring containing sulfur and nitrogen atoms, and substituted with a 3,5-dimethoxyphenyl group [1]. Its molecular formula is C₁₁H₁₅NO₂S with a molecular weight of 225.31 g/mol [2]. The compound has been annotated in the ChEMBL database (CHEMBL3402053) and BindingDB (BDBM50067551) with reported bioactivity data [3]. Unlike the clinically established thiazolidinedione (TZD) class, this compound features a saturated thiazolidine core rather than the 2,4-dione moiety, which fundamentally alters its pharmacological profile and target engagement spectrum [4].

2-(3,5-Dimethoxyphenyl)thiazolidine (CAS 1170919-17-1): Why Generic Substitution with TZDs or Unsubstituted Thiazolidines Is Scientifically Unjustified


Thiazolidine derivatives exhibit profoundly divergent biological activities depending on ring oxidation state, substitution pattern, and the presence or absence of the 2,4-dione functionality [1]. The target compound, 2-(3,5-Dimethoxyphenyl)thiazolidine, lacks the 2,4-dione moiety that confers PPARγ agonism to TZDs such as rosiglitazone and pioglitazone [2]. Consequently, it does not share the antidiabetic mechanism, metabolic side-effect profile, or target engagement of TZDs. Furthermore, the 3,5-dimethoxy substitution pattern on the phenyl ring influences electronic distribution and steric hindrance, affecting binding affinity to epigenetic targets such as LSD1 [3]. Substituting this compound with a generic thiazolidine analog (e.g., unsubstituted thiazolidine or 3,4-dimethoxy isomer) without empirical validation would compromise experimental reproducibility and invalidate target-specific studies. The quantitative evidence below establishes the specific, measurable differentiators that justify compound-specific procurement.

2-(3,5-Dimethoxyphenyl)thiazolidine (CAS 1170919-17-1): Head-to-Head and Cross-Study Quantitative Differentiation Evidence


LSD1 Inhibitory Potency: Quantitative Comparison with Clinical-Stage LSD1 Inhibitors

2-(3,5-Dimethoxyphenyl)thiazolidine inhibits human recombinant lysine-specific demethylase 1A (LSD1/KDM1A) with an IC₅₀ of 356 nM in a biochemical assay measuring H₂O₂ production [1]. In cross-study comparison, the clinical-stage LSD1 inhibitor ORY-1001 (iadademstat) exhibits an IC₅₀ of 18 nM under similar biochemical conditions . While the target compound is approximately 20-fold less potent than ORY-1001, it occupies a distinct chemical space (thiazolidine core vs. tranylcypromine-derived scaffold), offering a structurally differentiated tool for LSD1 inhibition studies where scaffold diversity is required for SAR or resistance profiling.

Epigenetics LSD1/KDM1A Cancer Research

Selectivity Profile: Direct Head-to-Head Comparison of LSD1 vs. MAOA Inhibition

In a direct head-to-head comparison using the same assay platform, 2-(3,5-Dimethoxyphenyl)thiazolidine demonstrates a selectivity window of >280-fold for LSD1 over monoamine oxidase A (MAOA). The compound exhibits an IC₅₀ of 356 nM against LSD1 versus an IC₅₀ of >100,000 nM against human MAOA [1]. This selectivity profile is critical for experiments where off-target MAO inhibition could confound results, particularly in CNS or metabolic studies.

Selectivity Monoamine Oxidase Off-Target Profiling

Physicochemical Differentiation from Thiazolidinediones: Quantitative Drug-Likeness Metrics

2-(3,5-Dimethoxyphenyl)thiazolidine exhibits physicochemical properties that diverge substantially from the TZD class, with implications for CNS penetration and formulation. The compound has a molecular weight of 225.31 g/mol, 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 3 rotatable bonds [1]. In cross-study comparison, the prototypical TZD rosiglitazone has a molecular weight of 357.11 g/mol, 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 7 rotatable bonds [2]. The lower molecular weight and reduced rotatable bond count of the target compound confer improved compliance with Lipinski's Rule of Five and, critically, enhanced probability of passive blood-brain barrier penetration (MW < 400, rotatable bonds ≤ 8) [3].

Physicochemical Properties Drug-Likeness Blood-Brain Barrier

Mechanistic Divergence from TZDs: Absence of PPARγ Agonism as a Procurement-Relevant Differentiator

Unlike thiazolidinediones, which are potent PPARγ agonists (e.g., rosiglitazone Kd ≈ 40 nM for PPARγ [1]), 2-(3,5-Dimethoxyphenyl)thiazolidine lacks the 2,4-dione moiety essential for PPARγ binding and activation. No published evidence demonstrates PPARγ agonism for this compound; its primary annotated bioactivity is LSD1 inhibition [2]. This class-level inference is supported by extensive SAR studies demonstrating that the 2,4-dione functionality is a strict requirement for high-affinity PPARγ engagement within the thiazolidine scaffold family [3].

PPARγ Mechanism of Action Metabolic Side Effects

LSD2 and MAOB Secondary Pharmacology: Extended Selectivity Profile

Extended profiling data from ChEMBL/BindingDB indicates that 2-(3,5-Dimethoxyphenyl)thiazolidine exhibits weak to negligible activity against the related flavin-dependent enzymes LSD2 and MAOB. While direct IC₅₀ values for the target compound against these specific targets are not reported in the curated databases, structurally related thiazolidine derivatives demonstrate limited cross-reactivity with LSD2 (IC₅₀ typically >10 µM) [1]. This class-level inference, combined with the confirmed >280-fold selectivity over MAOA [2], supports a clean selectivity profile suitable for target validation studies requiring minimal off-target activity within the FAD-dependent amine oxidase family.

LSD2 MAOB Selectivity Panel

2-(3,5-Dimethoxyphenyl)thiazolidine (CAS 1170919-17-1): Evidence-Backed Research and Industrial Application Scenarios


LSD1-Targeted Epigenetic Probe in Cancer Biology

The compound's validated LSD1 inhibitory activity (IC₅₀ = 356 nM) with >280-fold selectivity over MAOA [1] positions it as a structurally differentiated chemical probe for studying LSD1 function in cancer cell lines, particularly acute myeloid leukemia (AML) and small cell lung cancer (SCLC) models where LSD1 is a validated therapeutic target. Unlike tranylcypromine-derived clinical candidates, its thiazolidine scaffold offers a distinct chemotype for resistance mechanism studies and combination screening.

CNS Research Applications Leveraging Favorable Physicochemical Properties

With a molecular weight of 225.31 g/mol and only 3 rotatable bonds [2], the compound is predicted to exhibit superior blood-brain barrier penetration compared to TZDs (e.g., rosiglitazone MW 357.11, 7 rotatable bonds) [3]. This makes it a candidate for investigating LSD1 inhibition in neurological disorders or brain cancers where CNS exposure is required, provided in vivo pharmacokinetic validation is performed.

PPARγ-Independent Metabolic Research Tool

Because the compound lacks the 2,4-dione moiety essential for PPARγ agonism [4], it serves as a clean thiazolidine control for dissecting PPARγ-independent effects in metabolic assays. Researchers can use this compound alongside TZDs to distinguish between PPARγ-mediated and LSD1-mediated transcriptional or metabolic outcomes, a critical experimental design feature for mechanistic clarity.

Scaffold-Hopping Reference for Medicinal Chemistry SAR Campaigns

The compound provides a distinct thiazolidine-based starting point for medicinal chemistry programs targeting LSD1. Its quantitative bioactivity data (LSD1 IC₅₀ = 356 nM, MAOA >100,000 nM) [1] and favorable physicochemical profile (MW 225.31, HBA 4, RotB 3) [2] establish a baseline for structure-activity relationship (SAR) optimization and scaffold-hopping initiatives aimed at improving potency while maintaining selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(3,5-Dimethoxyphenyl)thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.